(3-Isopropyl-2-methoxyphenyl)methanol
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Overview
Description
(3-Isopropyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-2-methoxyphenyl)methanol typically involves the alkylation of 3-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include ethers or other substituted phenols.
Scientific Research Applications
(3-Isopropyl-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Isopropyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Isopropyl-2-methoxyphenyl)ethanol
- (3-Isopropyl-2-methoxyphenyl)acetone
- (3-Isopropyl-2-methoxyphenyl)amine
Uniqueness
(3-Isopropyl-2-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2-methoxy-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2/c1-8(2)10-6-4-5-9(7-12)11(10)13-3/h4-6,8,12H,7H2,1-3H3 |
InChI Key |
CUMRPPZSWLDFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1OC)CO |
Origin of Product |
United States |
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